![molecular formula C21H24N2O5 B2364353 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941978-80-9](/img/structure/B2364353.png)
2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide
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Overview
Description
2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a fascinating chemical compound with diverse applications in scientific research. It is a type of benzamide compound, which are found in various natural products in organic chemistry . These compounds have been widely used in medical, industrial, biological
Scientific Research Applications
Anticancer Research
This compound, due to its structural similarity to known therapeutic agents, may exhibit potent anticancer properties . Compounds with similar structures have been used as NF-κB inhibitors , which are crucial in the development of new anticancer drugs . The inhibition of NF-κB can lead to the suppression of tumor growth and metastasis.
Antibacterial and Antifungal Applications
Benzamide derivatives have been recognized for their antibacterial and antifungal activities . The presence of dimethoxy and methoxy groups in the compound could enhance these properties, making it a potential candidate for developing new antibiotics and antifungals .
Anti-inflammatory and Immunomodulatory Effects
The compound’s structure is conducive to anti-inflammatory and immunomodulatory effects . This makes it a potential therapeutic agent for treating various inflammatory disorders and could be beneficial in managing autoimmune diseases .
Neuroprotective Potential
Given the compound’s potential to act on neuroinflammatory pathways, it might be used in research related to neurodegenerative diseases . It could help in understanding the role of microglial activation in the pathogenesis of such conditions .
Antioxidant Properties
Benzamides, particularly those with methoxy groups, have shown antioxidant capabilities . This compound could be used in studies to explore its efficacy in protecting cells from oxidative stress, which is a factor in many chronic diseases .
Analgesic Uses
The structural features of this compound suggest it could have analgesic properties . It might be used in pain management research, particularly in understanding the molecular mechanisms of pain relief .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of methoxy groups and a piperidine ring could potentially influence its pharmacokinetic properties, including its solubility, absorption, and metabolic stability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-15-8-9-16(18(13-15)27-2)21(25)22-14-7-10-17(19(12-14)28-3)23-11-5-4-6-20(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTNKXURTKNVCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
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